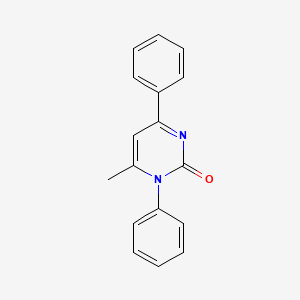

6-Methyl-1,4-diphenylpyrimidin-2-one

Description

Structure

3D Structure

Properties

CAS No. |

74152-13-9 |

|---|---|

Molecular Formula |

C17H14N2O |

Molecular Weight |

262.30 g/mol |

IUPAC Name |

6-methyl-1,4-diphenylpyrimidin-2-one |

InChI |

InChI=1S/C17H14N2O/c1-13-12-16(14-8-4-2-5-9-14)18-17(20)19(13)15-10-6-3-7-11-15/h2-12H,1H3 |

InChI Key |

JSWWHSFRAIRVLZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC(=O)N1C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for 6 Methyl 1,4 Diphenylpyrimidin 2 One

Conventional Synthetic Routes

Conventional methods for the synthesis of the pyrimidinone core often rely on well-established condensation reactions, which have been refined over many years. These routes typically involve the reaction of key building blocks under thermal conditions, often with acid or base catalysis.

Preparation from Benzoylacetone (B1666692) and N-phenylurea

A direct and classical approach to the synthesis of 6-Methyl-1,4-diphenylpyrimidin-2-one involves the condensation of a 1,3-dicarbonyl compound, benzoylacetone, with a urea (B33335) derivative, N-phenylurea. This reaction follows a cyclocondensation pathway where the nucleophilic nitrogens of the urea attack the carbonyl carbons of the diketone.

Approaches involving Chalcone (B49325) Condensation

An alternative and widely used conventional method for synthesizing pyrimidinone derivatives involves the use of chalcones, which are α,β-unsaturated ketones. Chalcones, chemically known as 1,3-diphenyl-2-propene-1-ones, serve as versatile precursors for a variety of heterocyclic compounds. ekb.eg

In this synthetic strategy, a suitably substituted chalcone is reacted with urea or thiourea in the presence of an acid or base catalyst. ekb.egsemanticscholar.org For the synthesis of this compound, the corresponding chalcone precursor would be 1,3-diphenylbut-2-en-1-one. The reaction proceeds via a Michael addition of the urea to the β-carbon of the chalcone's enone system, followed by an intramolecular cyclization and dehydration to yield the dihydropyrimidinone. Subsequent oxidation would lead to the aromatic pyrimidinone ring.

This method offers the advantage of readily available and diversely substituted chalcones, allowing for the synthesis of a wide range of pyrimidinone analogs. The reaction conditions can be tailored, with one reported method involving refluxing the chalcone and urea with aqueous potassium hydroxide in ethanol. semanticscholar.org

Table 1: Comparison of Conventional Chalcone Condensation Methods

| Method | Catalyst | Solvent | Temperature | Reaction Time | Yield |

|---|---|---|---|---|---|

| Conventional Heating | 40% aq. KOH | Ethanol (95%) | Reflux | 4 h | Moderate |

Biginelli Multicomponent Reactions (MCRs) for Pyrimidinone Core Synthesis

The Biginelli reaction, a classic multicomponent reaction first reported in 1893, is a cornerstone in the synthesis of dihydropyrimidinones (DHPMs). nih.goveurekaselect.com This one-pot synthesis involves the acid-catalyzed cyclocondensation of an aldehyde, a β-ketoester (or another 1,3-dicarbonyl compound), and urea (or a urea derivative). organic-chemistry.orgresearchgate.net The products of the Biginelli reaction, DHPMs, are structurally related to this compound and can be precursors to the final aromatic compound.

The reaction mechanism is believed to proceed through the formation of an iminium intermediate from the aldehyde and urea, which then acts as an electrophile for the nucleophilic addition of the enol form of the β-ketoester. organic-chemistry.org Subsequent cyclization and dehydration yield the dihydropyrimidinone product. organic-chemistry.org A wide variety of catalysts, including Brønsted and Lewis acids, have been employed to improve reaction yields and shorten reaction times. researchgate.net

While the classic Biginelli reaction yields dihydropyrimidinones, modifications of this reaction, sometimes referred to as Biginelli-Type Reactions (BTRs), can be utilized to synthesize fully aromatic pyrimidinones (B12756618). eurekaselect.com These modifications may involve different starting materials or reaction conditions that promote aromatization of the initially formed dihydropyrimidine (B8664642) ring.

Advanced Synthetic Techniques

In recent years, there has been a significant shift towards the development of more efficient and environmentally friendly synthetic methodologies. These advanced techniques often offer advantages such as reduced reaction times, higher yields, and the elimination of hazardous solvents.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating a wide range of chemical reactions. jocpr.com This technique has been successfully applied to the synthesis of dihydropyrimidinones and related compounds, often leading to dramatic reductions in reaction times and improvements in product yields compared to conventional heating methods. nih.govchemrxiv.org

In a typical microwave-assisted synthesis of a pyrimidinone derivative, the reactants are mixed, often in the absence of a solvent or in a minimal amount of a high-boiling point solvent, and irradiated with microwaves. jocpr.comnih.gov The rapid and efficient heating provided by microwave irradiation can significantly enhance the rate of the cyclocondensation and dehydration steps. For instance, a three-component cyclocondensation of an N-aryl-3-oxobutanamide, an aldehyde, and urea can be carried out under solvent-free microwave irradiation in the presence of p-toluenesulfonic acid (PTSA) as a catalyst. jocpr.com

Table 2: Comparison of Microwave-Assisted vs. Conventional Heating for Pyrimidinone Synthesis

| Method | Reaction Time | Yield | Conditions |

|---|---|---|---|

| Microwave Irradiation | 3-6 min | 78-94% | Solvent-free or water, catalyst-free or PTSA |

| Conventional Heating | 1-6 h | 69-87% | Solvent, catalyst |

Mechanochemistry and Solvent-Free Reaction Conditions

Mechanochemistry, which involves conducting chemical reactions by grinding solid reactants together, represents a highly green and efficient synthetic approach. rsc.org This solvent-free method minimizes waste and can lead to the formation of products that are difficult to obtain through traditional solution-phase chemistry.

The synthesis of chalcones, which are precursors to pyrimidinones, can be effectively carried out under solvent-free conditions by grinding an acetophenone derivative with a benzaldehyde derivative and a solid base like sodium hydroxide using a mortar and pestle. rsc.org This approach is not only environmentally friendly but also simple and often results in high yields of the desired product. rsc.org

Similarly, the Biginelli reaction and related pyrimidinone syntheses can be performed under solvent-free conditions, often with the aid of microwave irradiation or by simply grinding the reactants together, sometimes with a catalytic amount of a solid acid or base. organic-chemistry.orgjocpr.com These solvent-free reaction conditions align with the principles of green chemistry by reducing the use of volatile organic compounds and simplifying product purification.

Principles of Green Chemistry in Pyrimidinone Synthesis

The synthesis of pyrimidinone derivatives, including this compound, is increasingly being guided by the principles of green chemistry to minimize environmental impact and enhance safety. These principles focus on creating chemical processes and products that are more sustainable. mdpi.com Key aspects of green chemistry applied to pyrimidinone synthesis include waste prevention, maximizing atom economy, and the use of less hazardous chemical syntheses. nih.gov

Green chemistry approaches in pharmaceutical synthesis are crucial for reducing production costs, using energy more efficiently, and ensuring environmental sustainability. mdpi.com Methodologies such as microwave-assisted synthesis, the use of ionic liquids, and solvent-free reactions are being explored to achieve these goals. rasayanjournal.co.in For instance, microwave-assisted techniques can significantly shorten reaction times from hours or days to mere minutes by utilizing microwave irradiation as an alternative energy source. mdpi.com

The core tenets of green chemistry that are particularly relevant to pyrimidinone synthesis are:

Prevention : It is preferable to prevent the formation of waste rather than treating it after it has been created. nih.gov

Atom Economy : Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. nih.gov

Less Hazardous Chemical Syntheses : Wherever feasible, synthetic methods should be designed to use and generate substances that have little to no toxicity to human health and the environment. nih.gov

Catalysis : The use of catalytic reagents is superior to stoichiometric reagents as they are more selective and can be used in smaller amounts. nih.gov

Reduce Derivatives : Unnecessary derivatization, such as the use of blocking groups or protection/deprotection steps, should be minimized or avoided to reduce waste and additional reagents. nih.govnih.gov

Design for Energy Efficiency : Energy requirements for chemical processes should be minimized by conducting reactions at ambient temperature and pressure whenever possible. nih.gov

Development of One-Pot Multicomponent Syntheses

One-pot multicomponent reactions (MCRs) have emerged as a powerful and efficient strategy for the synthesis of complex molecules like this compound from simple and readily available starting materials in a single synthetic operation. This approach aligns well with the principles of green chemistry by reducing the number of synthetic steps, minimizing waste, and often avoiding the isolation of intermediates. nih.gov

Several MCRs have been developed for the synthesis of pyrimidine (B1678525) and pyrimidinone derivatives. For example, a one-pot, three-component reaction for the synthesis of pyrimidine derivatives has been reported involving the reaction of an aldehyde, malononitrile, and benzamidine hydrochloride in the presence of a magnetic nano Fe3O4 catalyst under solvent-free conditions. growingscience.com Another example is the ZnCl2-catalyzed three-component coupling reaction for the synthesis of 4,5-disubstituted pyrimidine derivatives from functionalized enamines, triethyl orthoformate, and ammonium (B1175870) acetate. organic-chemistry.org

The synthesis of 3-methyl-1,4-diphenyl-7-thioxo-4,6,8,9-tetrahydropyrazolo[5,4-b]pyrimidino[5,4-e]pyridine-5-one has been achieved through both one-pot three-component and one-pot four-component syntheses, with the latter showing a higher yield and shorter reaction time. mdpi.comresearchgate.net These MCRs often proceed through a domino sequence of reactions, where the initial product undergoes further transformations in situ. mdpi.com

The advantages of one-pot multicomponent syntheses include:

Operational Simplicity : Multiple reactions are carried out in a single flask without the need for purification of intermediates. rsc.org

High Atom and Step Economy : These reactions are designed to incorporate most of the atoms from the starting materials into the final product, reducing waste and the number of synthetic steps. rsc.orgnih.gov

Convergence and Diversity : MCRs allow for the rapid generation of a library of structurally diverse compounds by varying the starting materials.

Environmental Friendliness : By reducing the number of steps and the use of solvents and purification processes, MCRs are often more environmentally benign than traditional multi-step syntheses. rsc.org

Regioselective Synthesis and Functionalization of Pyrimidinone Derivatives

Strategies for O-Alkylation versus N-Alkylation

The alkylation of pyrimidin-2(1H)-ones can lead to a mixture of N- and O-alkylated products, and achieving regioselectivity is a significant challenge in the synthesis of pyrimidinone derivatives. nih.govacs.org The outcome of the alkylation reaction is influenced by several factors, including the structure of the pyrimidinone, the nature of the alkylating agent, the solvent, and the base used. nih.gov

Direct alkylation of 4-(trifluoromethyl)pyrimidin-2(1H)-ones with simple alkyl or allyl halides typically yields a mixture of N- and O-alkylated products. nih.govacs.org However, the use of more complex alkylating agents, such as 5-bromo-1,1,1-trichloro-4-methoxypent-3-en-2-one, can lead to the selective formation of the N-alkylated product. nih.govacs.org Conversely, reacting a pyrimidin-2(1H)-one with an alkylating agent containing a pyrimidine moiety can selectively furnish the O-alkylated product. nih.govacs.org

The choice of the base and solvent system can also play a crucial role in directing the regioselectivity. For instance, the alkylation of the alkali salt of 2-pyridone in DMF predominantly occurs at the nitrogen atom, while using the silver salt in benzene leads exclusively to the O-alkylated product. nih.gov

A study on the alkylation of 4-(trihalomethyl)pyrimidin-2(1H)-ones with 5-bromo enones/enaminones found that the selectivity towards the N- or O-regioisomer is driven by the substituent at the 6-position of the pyrimidine ring. acs.org This allows for the preparation of each isomer as the sole product in good yields. acs.org

Influence of Catalysts and Reaction Conditions on Regioselectivity

Catalysts and reaction conditions are pivotal in controlling the regioselectivity of pyrimidinone functionalization. The choice of catalyst can significantly influence the reaction pathway, favoring one regioisomer over another. For example, a facile, one-step, catalyst-free methodology has been developed for the regioselective O-functionalization of 4,6-diphenylpyrimidin-2(1H)-ones using cesium carbonate (Cs2CO3) in DMF, yielding O-alkylated products in high yields. rsc.org Density Functional Theory (DFT) studies revealed that the transition state for the formation of the O-regioisomer is more favorable with Cs2CO3 compared to potassium carbonate (K2CO3). rsc.org

In iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and alcohols, the catalyst enables a regioselective process through a sequence of condensation and dehydrogenation steps. organic-chemistry.org Similarly, copper-catalyzed [4 + 2] annulation of α,β-unsaturated ketoximes with activated nitriles provides a regioselective route to 2,4,6-trisubstituted pyrimidines. organic-chemistry.org

The reaction medium and temperature also have a profound effect on regioselectivity. For instance, in the synthesis of N-allylaminocyclohex-2-enones via α-regioselective substitution of Morita–Baylis–Hillman adducts, the choice of solvent was critical, with a mixture of water and DMSO providing the best yield at room temperature. acs.org

Methodologies for Precursor Synthesis and Structural Modification

The synthesis of this compound and its derivatives relies on the availability of suitable precursors and efficient methods for their structural modification. A common precursor for pyrimidinone synthesis is barbituric acid, which can be converted into a pyrimidinone-incorporated pyrazolyl moiety. orientjchem.org This intermediate can then be reacted with various reagents to generate a diverse range of pyrimidine derivatives. orientjchem.org

Another important precursor is 4,6-dihydroxy-2-methylpyrimidine, which is synthesized by the condensation of acetamidinium chloride and diethyl malonate. researchgate.net The process chemistry for this synthesis has been studied to optimize the yield by varying alcohols, alkoxides, and reaction times.

The structural modification of pyrimidinones can be achieved through various reactions. For example, 6-amino-5-cyano-1,4-disubstituted-2(1H)-pyrimidinones can be synthesized from ethyl 2,2-dicyanovinylcarbamate derivatives and primary aromatic amines. nih.gov These pyrimidinones can then be used as precursors in "click" chemistry to attach other molecular fragments. nih.gov

The functionalization of the 6-methyl group in pyrimidine derivatives can also be a route for structural modification. For instance, the selective functionalization of 6-amino-6-methyl-1,4-perhydrodiazepine has been explored for the synthesis of polydentate chelators. rsc.org

Below is a table summarizing some of the precursors and their corresponding synthetic methodologies for pyrimidinone derivatives.

| Precursor | Reagents | Product | Reference |

| Barbituric acid | Hydrazine hydrate, phenyl hydrazine, hydroxyl amine, urea, thiourea, guanidine | Pyrimidine dione, isoxazole, pyrimidopyrimidine, pyranopyrimidine | orientjchem.org |

| Acetamidinium chloride | Diethyl malonate | 4,6-Dihydroxy-2-methylpyrimidine | researchgate.net |

| Ethyl 2,2-dicyanovinylcarbamate derivatives | Primary aromatic amines | 6-Amino-5-cyano-1,4-disubstituted-2(1H)-pyrimidinones | nih.gov |

| 3-Amino-4-methylpyridines | Trifluoroacetic anhydride (TFAA) | 2-Trifluoromethyl-3-trifluoroacetyl-6-azaindoles | rsc.org |

Chemical Reactivity and Transformations of 6 Methyl 1,4 Diphenylpyrimidin 2 One Derivatives

Reactions with Organometallic Compounds

Organometallic reagents are pivotal in the functionalization of heterocyclic compounds, acting as potent nucleophiles and bases. Their reactions with pyrimidinone derivatives allow for the introduction of a variety of substituents, leading to diverse molecular architectures.

Alkyl-lithium reagents, such as n-butyllithium, are highly reactive organometallic compounds characterized by a strongly polarized carbon-lithium bond, which imparts significant carbanionic character to the organic moiety. wikipedia.org This makes them powerful nucleophiles and strong bases, capable of reacting with a wide range of electrophiles. wikipedia.orglibretexts.org In the context of pyrimidinone chemistry, alkyl-lithium reagents can participate in nucleophilic addition reactions, typically targeting the electrophilic carbon atoms of the heterocyclic ring or appended functional groups. wikipedia.org The high reactivity of these reagents often necessitates low temperatures and inert atmospheres to control the reaction and avoid side products. libretexts.org While specific studies on the reaction of 6-methyl-1,4-diphenylpyrimidin-2-one with alkyl-lithium reagents are not extensively detailed in the reviewed literature, the general reactivity profile of organolithium compounds suggests they would readily add to the pyrimidinone core, potentially at the C=O bond or other susceptible positions, leading to functionalized dihydropyrimidinone intermediates. wikipedia.orgyoutube.com

Grignard reagents (RMgX) are another important class of organometallic compounds widely employed in organic synthesis for the formation of carbon-carbon bonds. libretexts.org Their reactivity with pyrimidine (B1678525) derivatives has been explored, revealing pathways that include nucleophilic addition and cross-coupling reactions. The addition of Grignard reagents to activated pyrazinium salts has been shown to occur regioselectively, yielding dihydropyrazine (B8608421) derivatives. beilstein-journals.org Similarly, unusual nucleophilic addition of Grignard reagents to substituted pyrimidines has been observed, leading to the formation of C6-substituted 1,2-dihydropyrimidines. nih.gov The reaction conditions, such as temperature, can influence the outcome, with lower temperatures favoring the formation of the dihydro products. nih.gov In some cases, the initial dihydropyrimidine (B8664642) adducts can undergo rearomatization. nih.gov While the direct reaction of this compound with Grignard reagents is not explicitly detailed, the existing literature on related systems suggests that nucleophilic addition to the pyrimidinone ring is a plausible transformation. nih.govrug.nl

A study on the addition of Grignard reagents to 4-amino-5-cyanopyrimidine derivatives demonstrated the formation of various products depending on the reaction conditions. The reaction could be directed to yield either the expected ketone product from addition to the nitrile or a C6-substituted 1,2-dihydropyrimidine. nih.gov

Table 1: Influence of Reaction Temperature on the Addition of Grignard Reagents to 4-amino-5-cyano-2-methylpyrimidine nih.gov

| Grignard Reagent (R-MgBr) | Temperature (°C) | Major Product Type | Yield (%) |

| EtMgBr | 40 | Ketone | 68 |

| EtMgBr | 0 | 1,2-Dihydropyrimidine | 87 |

| n-PrMgBr | 40 | Ketone | 55 |

| n-PrMgBr | 0 | 1,2-Dihydropyrimidine | 82 |

| n-BuMgBr | 40 | Ketone | 48 |

| n-BuMgBr | 0 | 1,2-Dihydropyrimidine | 75 |

Alkylation and Arylation Reactions

The introduction of alkyl and aryl groups onto the pyrimidinone scaffold is a key strategy for the synthesis of new derivatives with potentially enhanced biological activities. This can be achieved through direct alkylation of the pyrimidinone moiety or through modern C-H arylation strategies.

The pyrimidinone ring contains nitrogen atoms that can be susceptible to alkylation. The regioselectivity of N-alkylation in heterocyclic compounds is a well-studied area, with the outcome often depending on the reaction conditions, the nature of the alkylating agent, and the substitution pattern of the heterocycle. d-nb.inforesearchgate.net In the case of pyrimidin-2(1H)-ones, both N-alkylation and O-alkylation are possible, leading to different isomers. Studies on related systems have shown that the choice of base and solvent can significantly influence the N1 versus N2 selectivity in the alkylation of indazole derivatives. d-nb.info For pyrimidin-2(1H)-ones, chemoselective O-alkylation has been achieved using specific protocols. nih.gov The direct alkylation of this compound can be expected to occur at one of the nitrogen atoms, with the precise location being influenced by steric and electronic factors.

Direct C-H arylation has emerged as a powerful and atom-economical method for the formation of carbon-carbon bonds, avoiding the need for pre-functionalized starting materials. rsc.org Both palladium and copper catalysts have been successfully employed for the C-H arylation of pyrimidine and fused-pyrimidinone derivatives.

Palladium-catalyzed C-H arylation of pyrrolo[2,3-d]pyrimidine derivatives has been reported to proceed with high regioselectivity at the ortho position of an existing aryl group, directed by a nitrogen atom of the pyrimidine ring. rsc.org This methodology has been applied to generate a variety of biphenyl-containing pyrrolo[2,3-d]pyrimidines in good to excellent yields. rsc.org LED-induced Ru-photoredox Pd-catalyzed C-H arylation has also been utilized for the late-stage functionalization of (6-phenylpyridin-2-yl)pyrimidines. nih.gov

Copper-catalyzed C-H arylation of fused-pyrimidinone derivatives using diaryliodonium salts as the aryl source has been developed as an efficient protocol. mdpi.comresearchgate.net This method, often performed under microwave irradiation, allows for the regioselective synthesis of 2-arylthiazoloquinazolinones and has been extended to the phenylation of various other fused-pyrimidinones. mdpi.comresearchgate.net

Table 2: Examples of Palladium and Copper-Catalyzed C-H Arylation of Pyrimidine Derivatives

| Substrate | Catalyst System | Arylating Agent | Product | Yield (%) | Reference |

| Pyrrolo[2,3-d]pyrimidine derivative | Pd(OAc)₂ | Aryl iodide | ortho-Arylated product | 85 | rsc.org |

| (6-Phenylpyridin-2-yl)pyrimidine | Pd(OAc)₂ / Ru(bpy)₃(PF₆)₂ | Phenyldiazonium tetrafluoroborate | Arylated product | 72 | nih.gov |

| Thiazolo[5,4-f]quinazolin-9(8H)-one | CuI | Diphenyliodonium triflate | 2-Phenyl derivative | 91 | mdpi.comresearchgate.net |

| Quinazolinone derivative | CuI | Diphenyliodonium triflate | Phenylated product | 78 | mdpi.comresearchgate.net |

Oxidative Aromatization Reactions

The synthesis of pyrimidin-2-ones often proceeds through the corresponding 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), which are readily accessible via the Biginelli reaction. The subsequent oxidative aromatization of these DHPMs is a crucial step to furnish the fully aromatic pyrimidinone core. A variety of oxidizing agents and conditions have been developed to achieve this transformation efficiently.

A mild and practical procedure for the oxidative dehydrogenation of dihydropyrimidinones involves the use of catalytic amounts of a copper salt, such as CuCl, in the presence of a base like K₂CO₃ and tert-butylhydroperoxide (TBHP) as the terminal oxidant. acs.orgnih.gov This method is generally applicable to a wide range of dihydropyrimidinones. acs.orgnih.gov

Another effective method utilizes potassium peroxydisulfate (B1198043) (K₂S₂O₈) in an acetonitrile (B52724)/water mixture under microwave irradiation. researchgate.net This protocol has been shown to produce the desired pyrimidin-2(1H)-ones in high yields for a majority of the studied 3,4-dihydropyrimidin-2(1H)-ones. researchgate.net The efficiency of this reaction can be influenced by the steric bulk of the substituents at the C4 position of the dihydropyrimidine ring. researchgate.net Calcium hypochlorite (B82951) [Ca(OCl)₂] in an aqueous medium has also been reported as an efficient reagent for the oxidative dehydrogenation of DHPMs, proceeding readily at room temperature. researchgate.net

The mechanism of oxidative aromatization is believed to involve the initial removal of a hydride from the dihydropyrimidine ring, followed by subsequent proton loss to achieve aromatization. The choice of oxidant can be critical for the efficiency of the central-to-axial chirality conversion in certain oxidative aromatization reactions. encyclopedia.pub

Table 3: Oxidizing Agents for the Aromatization of Dihydropyrimidin-2(1H)-ones

| Oxidizing System | Solvent | Conditions | Yield (%) | Reference |

| CuCl (cat.), K₂CO₃, TBHP | CH₃CN | 40 °C | 80-95 | acs.orgnih.gov |

| K₂S₂O₈ | CH₃CN / H₂O | Microwave, 100 °C, 10 min | 70-95 | researchgate.net |

| Ca(OCl)₂ | H₂O / EtOAc | Room Temperature | High | researchgate.net |

| DDQ | Dioxane | Reflux | Moderate | researchgate.net |

| MnO₂ | Dichloromethane | Reflux | Variable | researchgate.net |

Complexation Chemistry, e.g., with Metal Ions

While direct studies on the complexation of this compound with metal ions are not extensively detailed in the available literature, the coordination behavior of the broader pyrimidine and pyrimidin-2-one family of compounds provides significant insight into its potential reactivity. The pyrimidine framework, featuring multiple nitrogen and oxygen heteroatoms, presents several potential donor sites for coordination with metal ions. The specific binding mode is typically influenced by the nature of the substituents on the pyrimidine ring and the metal ion involved.

Research on analogous pyrimidine derivatives, particularly those containing a carbonyl or thiocarbonyl group at the C2 position, demonstrates a strong tendency to form stable complexes with a variety of transition metals. These derivatives often act as bidentate or monodentate ligands.

For instance, studies on pyrimidine-2-thione derivatives, which are structural analogues of pyrimidin-2-ones where the C2-carbonyl oxygen is replaced by sulfur, show that these ligands coordinate with metal ions in a bidentate fashion. Coordination typically involves the exocyclic sulfur atom and one of the endocyclic nitrogen atoms. researchgate.net This mode of chelation forms a stable five or six-membered ring with the metal center. For example, complexes of 1-(2-methylphenyl)-4,4,6-trimethyl pyrimidine-2-thione and its 4-methylphenyl analogue with Cu(II), Mn(II), Co(II), Ni(II), and Zn(II) have been synthesized and characterized. researchgate.net Spectroscopic data from these complexes indicate coordination through the exocyclic sulfur and an endocyclic nitrogen atom. researchgate.net

Similarly, new complexes of 6-methyl-2-thiouracil and 6-propyl-2-thiouracil with Cu(II) and Pd(II) have been successfully synthesized. mdpi.com Characterization using IR, ¹H NMR, and ¹³C NMR spectroscopy confirmed the involvement of the thiocarbonyl sulfur and a ring nitrogen in the coordination to the metal ions. mdpi.com

Based on these findings with structurally related 2-thiopyrimidines, it is highly probable that this compound and its derivatives would coordinate to metal ions through the C2-carbonyl oxygen and one of the ring nitrogen atoms (N1 or N3). The formation of such metal complexes is typically confirmed through various spectroscopic and analytical techniques:

Infrared (IR) Spectroscopy: A shift in the stretching frequency of the C=O group to a lower wavenumber upon complexation would indicate the involvement of the carbonyl oxygen in bonding with the metal ion. The appearance of new bands in the far-IR region can be attributed to the formation of M-O and M-N bonds. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: Changes in the chemical shifts of the protons and carbons near the coordination sites (C2-oxygen and ring nitrogens) in ¹H and ¹³C NMR spectra can provide evidence of complex formation and help identify the specific atoms involved in the coordination. mdpi.com

The ability of pyrimidine derivatives to be functionalized, for instance into Schiff bases, further expands their coordination chemistry. Pyrimidine-derived Schiff bases have been shown to form stable and structurally diverse complexes with transition metals such as Co(II), Ni(II), Cu(II), and Pd(II). researchgate.netresearchgate.net

The table below summarizes characterization data for metal complexes of pyrimidine derivatives structurally related to this compound, illustrating common coordination behaviors.

| Ligand | Metal Ion(s) | Coordination Sites | Proposed Geometry | Key Characterization Data / Findings | Reference |

|---|---|---|---|---|---|

| 1-(2-methylphenyl)-4,4,6-trimethyl pyrimidine-2-thione | Cu(II), Mn(II), Co(II), Ni(II), Zn(II) | Exocyclic Sulfur (C=S) and Endocyclic Nitrogen | Octahedral or Square Planar | IR spectra showed shifts in ν(C=S) and ν(C=N) bands. New bands observed for ν(M-N) and ν(M-S). | researchgate.net |

| 6-methyl-2-thiouracil | Cu(II), Pd(II) | Exocyclic Sulfur (C=S) and Endocyclic Nitrogen | Not specified | ¹H and ¹³C NMR spectral data showed shifts confirming coordination sites. | mdpi.com |

| 4,6-dimethyl-2-thiopyrimidine | Zn(II), Cd(II) | Exocyclic Sulfur (C=S) (monodentate) | Distorted Tetrahedral | Single-crystal X-ray diffraction confirmed S-bonding. Zn-S distance: 2.32 Å; Cd-S distance: 2.51-2.53 Å. | tandfonline.com |

| Pyrimidine Schiff Base | Co(II), Ni(II), Cu(II), Pd(II) | Imine Nitrogen, Phenolic Oxygen, Pyrimidine Nitrogen | Octahedral or Square Planar | Characterized by FT-IR, UV–Vis, elemental analysis, and magnetic susceptibility. | researchgate.net |

Spectroscopic Data for this compound Not Found in Publicly Available Sources

Despite extensive and targeted searches for the spectroscopic characterization of this compound, the specific data required to populate the requested article, including Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), and Fourier Transform Infrared (FT-IR) spectroscopy, could not be located in the available search results.

While the compound is indexed in chemical databases, confirming its molecular formula as C₁₇H₁₄N₂O, detailed experimental or published spectroscopic data remains elusive in the public domain. chemsynthesis.com Searches for synthesis and characterization reports that would typically contain such data did not yield results for this specific molecule.

The provided outline requires a detailed analysis of ¹H NMR, ¹³C NMR, 2D NMR, and FT-IR data. Without access to primary literature or spectral database entries containing this information for this compound, it is not possible to generate the scientifically accurate and detailed content as per the instructions.

Information on related but structurally distinct pyrimidinone derivatives was found, but per the strict exclusion of content outside the specified compound, this data cannot be used as a substitute. Therefore, the structural elucidation and advanced spectroscopic characterization article for this compound cannot be generated at this time.

Structural Elucidation and Advanced Spectroscopic Characterization of 6 Methyl 1,4 Diphenylpyrimidin 2 One

Mass Spectrometry (MS)

Mass spectrometry is a pivotal analytical technique for determining the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio of its ions.

Electron Ionization (EI) is a hard ionization technique that involves bombarding a molecule with high-energy electrons (typically 70 eV), leading to the formation of a molecular ion (M+•) and subsequent fragmentation. mdpi.com The resulting fragmentation pattern provides a "fingerprint" that is invaluable for structural elucidation. libretexts.org

For 6-Methyl-1,4-diphenylpyrimidin-2-one, the molecular ion peak is expected at an m/z corresponding to its molecular weight. The energetically unstable molecular ion undergoes fragmentation through various pathways. libretexts.org Common fragmentation patterns for aromatic and heterocyclic compounds involve the cleavage of the weakest bonds and the loss of stable neutral molecules or radicals. libretexts.org The most probable fragmentation pathways would include:

α-Cleavage: The loss of the methyl radical (•CH₃) from the pyrimidine (B1678525) ring to form a stable cation.

Loss of Phenyl Group: Cleavage of the phenyl groups at the 1 or 4 position.

Ring Fragmentation: The breakdown of the pyrimidine ring itself, often involving the loss of neutral molecules like CO or HCN. The stability of the resulting carbocations, such as secondary or tertiary carbocations, often dictates the most favorable fragmentation pathways. libretexts.org

Table 1: Predicted EI-MS Fragmentation Data for this compound

| Fragment Ion | Predicted m/z | Proposed Structure/Loss |

|---|---|---|

| [M]+• | 274 | Molecular Ion |

| [M-CH₃]+ | 259 | Loss of a methyl radical |

| [M-C₆H₅]+ | 197 | Loss of a phenyl radical |

| [C₆H₅CO]+ | 105 | Benzoyl cation |

Note: This data is predictive and based on established fragmentation principles.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is ideal for the analysis of volatile and thermally stable compounds. A typical GC-MS analysis involves injecting the sample onto a capillary column, where compounds are separated based on their boiling points and affinity for the stationary phase. mdpi.com

For this compound, a suitable method would employ a non-polar or medium-polarity capillary column (e.g., 5% phenyl polymethylsiloxane). mdpi.com The separated compound would then be introduced into the mass spectrometer, typically using electron ionization. The resulting data provides both the retention time (from GC), which is characteristic of the compound under specific conditions, and its mass spectrum (from MS), which confirms its identity. This combination of data is highly effective for both qualitative and quantitative analysis. researchgate.net

Table 2: Hypothetical GC-MS Analysis Parameters

| Parameter | Value |

|---|---|

| GC Column | 5% Phenyl Polymethylsiloxane (30 m x 0.25 mm x 0.25 µm) |

| Inlet Temperature | 280 °C |

| Carrier Gas | Helium |

| Oven Program | 100 °C (1 min), ramp to 300 °C at 15 °C/min, hold for 5 min |

| MS Ionization Mode | Electron Ionization (EI) at 70 eV mdpi.com |

| MS Scan Range | 40-600 m/z mdpi.com |

Note: These parameters are illustrative for a compound of this type.

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing less volatile and thermally fragile molecules. chemrxiv.org Unlike EI, ESI typically imparts less energy to the molecule, resulting in minimal fragmentation. The primary ion observed is usually the protonated molecule [M+H]+ or other adducts (e.g., [M+Na]+). chemrxiv.org

When analyzing this compound by ESI-MS, the spectrum would be expected to be dominated by the protonated molecular ion at m/z 275. This provides a clear determination of the molecular weight. To induce fragmentation and obtain more structural information, tandem mass spectrometry (MS/MS) is required. In an MS/MS experiment, the [M+H]+ ion is isolated and then fragmented through collision-induced dissociation, revealing pathways that can be different from those observed in EI-MS. mdpi.com

Table 3: Predicted ESI-MS Ion Data for this compound

| Ion | Predicted m/z | Ionization Mode |

|---|---|---|

| [M+H]+ | 275 | Positive |

Note: Fragmentation would require MS/MS analysis.

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy investigates the interaction of electromagnetic radiation with a molecule, specifically the transitions between different electronic energy levels.

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the excitation of electrons from lower to higher energy orbitals. In conjugated systems like this compound, the primary electronic transitions are π-π* and n-π*.

The extensive π-conjugated system, which includes two phenyl rings and the pyrimidine core, is expected to give rise to intense absorption bands. Based on related phenylpyrimidine structures, strong absorptions attributed to π-π* transitions are expected below 400 nm. researchgate.net Less intense bands, potentially arising from intramolecular charge-transfer (ICT) transitions between the electron-rich phenyl groups and the pyrimidine ring, may appear at longer wavelengths (>400 nm). researchgate.netresearchgate.net The exact position and intensity of these bands can be influenced by the solvent polarity.

Table 4: Predicted UV-Vis Absorption Data for this compound in a Nonpolar Solvent

| Predicted λmax (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Transition Type |

|---|---|---|

| ~280 | > 20,000 | π-π* |

Note: This data is predictive and based on the spectral properties of analogous conjugated systems.

Photoluminescence spectroscopy measures the emission of light from a molecule after it has absorbed photons. This phenomenon, which includes fluorescence and phosphorescence, provides insights into the molecule's excited state properties.

The luminescence of pyrimidine derivatives is highly sensitive to their structure and environment. nih.gov While some pyrimidines exhibit minimal fluorescence in solution, structural modifications that increase rigidity and planarity can significantly enhance emission. nih.gov For this compound, any fluorescence would likely originate from the decay of the lowest singlet excited state (S₁) populated after π-π* excitation.

The emission properties are also often dependent on solvent polarity, a phenomenon known as solvatochromism. A red-shift in the emission maximum with increasing solvent polarity (positive solvatochromism) suggests that the excited state has a more polar character than the ground state, which is common in molecules with intramolecular charge-transfer characteristics. nih.govnih.gov The quantum yield of fluorescence is a critical parameter that quantifies the efficiency of the emission process. nih.gov

Table 5: Hypothetical Photoluminescence Properties

| Property | Predicted Value/Observation |

|---|---|

| Emission Maximum (λem) | 450-550 nm (Blue-to-Green region) |

| Solvatochromism | Positive (Red-shift in polar solvents) nih.gov |

| Quantum Yield (ΦF) | Low to moderate, dependent on structural rigidity |

Note: These properties are based on trends observed in structurally related fluorescent pyrimidine derivatives.

X-ray Crystallography

Single Crystal X-ray Diffraction (SCXRD) is the gold standard for molecular structure determination. nih.govmdpi.comrsc.org This technique involves directing X-rays onto a single, high-quality crystal of the compound. The resulting diffraction pattern is analyzed to generate a detailed three-dimensional model of the electron density, from which the atomic positions can be inferred with high precision. mdpi.comrsc.org

Illustrative Crystallographic Data for a Pyrimidine Derivative

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 10.794 |

| b (Å) | 7.001 |

| c (Å) | 23.650 |

| β (°) | 109.02 |

| Volume (ų) | 1689.8 |

| Z | 4 |

Note: Data presented is for a related pyrimidine compound, N4,N6-Dimethyl-5-nitro-N4,N6-diphenylpyrimidine-4,6-diamine, to illustrate typical SCXRD findings.

Powder X-ray Diffraction (PXRD) is a powerful, non-destructive technique used to analyze bulk crystalline materials. creative-biostructure.com Unlike SCXRD, which requires a single perfect crystal, PXRD is performed on a finely powdered sample containing numerous small, randomly oriented crystallites. nih.gov The resulting diffraction pattern is a unique "fingerprint" of the compound's crystalline phase. creative-biostructure.com

In the context of this compound, PXRD is crucial for:

Phase Identification: Confirming that the synthesized bulk material corresponds to the correct crystalline form. researchgate.netuny.ac.id

Purity Assessment: Detecting the presence of crystalline impurities or different polymorphic forms. nih.govnews-medical.net Polymorphism, the ability of a compound to exist in multiple crystal structures, can significantly impact physical properties, making its characterization essential in pharmaceutical development. nih.govcreative-biostructure.comresearchgate.net

Monitoring Structural Changes: Assessing the stability of the crystalline form under various conditions, such as temperature and humidity. researchgate.netnews-medical.net

The PXRD pattern is represented as a plot of diffracted intensity versus the diffraction angle (2θ). The peak positions are characteristic of the crystal lattice, while peak intensities are related to the arrangement of atoms within the lattice. nih.gov

Other Analytical Techniques for Purity and Reaction Monitoring

Beyond crystallography, several other analytical methods are routinely employed to ensure the purity of this compound and to monitor the progress of its synthesis.

Thin Layer Chromatography (TLC) is a rapid, simple, and versatile chromatographic technique used for the qualitative analysis of reaction mixtures and the assessment of sample purity. libretexts.org In the synthesis of pyrimidine derivatives, TLC is frequently used to monitor the consumption of starting materials and the formation of the desired product. mercer.edu

The process involves spotting a small amount of the reaction mixture onto a TLC plate (typically silica (B1680970) gel) and developing it in a sealed chamber with an appropriate solvent system (mobile phase). The separation is based on the differential partitioning of the components between the stationary phase (silica gel) and the mobile phase. The position of each compound is characterized by its retention factor (Rf), calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front. A pure compound should ideally appear as a single spot. libretexts.org

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture. researchgate.net It is the method of choice for determining the purity of pyrimidine derivatives with high accuracy and sensitivity. selleckchem.comnih.gov

Reversed-phase HPLC is the most common mode used for the analysis of pyrimidine compounds. researchgate.netnih.gov In this method, a nonpolar stationary phase (e.g., C8 or C18 silica gel) is used with a polar mobile phase, typically a mixture of water or buffer and an organic solvent like acetonitrile (B52724) or methanol. researchgate.netsigmaaldrich.com The components of the sample are separated based on their hydrophobicity. The purity of this compound would be determined by injecting a solution of the compound into the HPLC system and monitoring the eluent with a UV detector. A pure sample would exhibit a single major peak at a characteristic retention time.

Typical HPLC Parameters for Pyrimidine Analysis

| Parameter | Description |

| Column | Ascentis® Si, 10 cm x 2.1 mm, 5 µm |

| Mobile Phase | Acetonitrile / 200 mM ammonium (B1175870) formate (B1220265) (pH 3.0) (90:10) |

| Flow Rate | 0.2 mL/min |

| Detection | UV at 270 nm |

| Temperature | 35 °C |

Note: This table provides an example of HPLC conditions used for the analysis of pyrimidine bases. sigmaaldrich.com

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a compound. This method provides experimental evidence for the compound's empirical and molecular formula. ncert.nic.in For newly synthesized compounds like pyrimidine derivatives, the experimentally determined percentages are compared with the theoretically calculated values based on the proposed chemical formula. nih.govmdpi.com A close agreement, typically within ±0.4%, is considered a strong confirmation of the compound's elemental composition and purity. acs.org

For this compound, with the molecular formula C₁₇H₁₄N₂O, the theoretical elemental composition would be calculated and compared against experimental findings.

Theoretical vs. Found Elemental Analysis Data for a Pyrimidine Derivative

| Element | Theoretical % | Found % |

| Carbon (C) | 58.41 | 58.90 |

| Hydrogen (H) | 3.40 | 3.54 |

| Nitrogen (N) | 26.21 | 25.75 |

Note: The data presented is for a related pyrimidine derivative, C₁₃H₉N₅O₂, to illustrate the comparison between calculated and experimental values. mdpi.com

Thermal Analysis (e.g., Thermogravimetric Analysis - TGA)

Thermogravimetric analysis (TGA) is a crucial technique for evaluating the thermal stability of a compound by monitoring its mass change as a function of temperature in a controlled atmosphere. While specific TGA data for this compound is not extensively available in the public domain, the thermal behavior of related heterocyclic compounds suggests a predictable decomposition pattern. Generally, the stability of such aromatic and heterocyclic structures is relatively high, with decomposition often occurring at elevated temperatures.

The thermal decomposition of pyrimidinone derivatives can proceed in single or multiple steps, influenced by the nature and position of substituents on the pyrimidine ring. For this compound, the degradation process would likely involve the fragmentation of the heterocyclic ring and the cleavage of the phenyl and methyl substituents. The initial phase of weight loss in a TGA thermogram would indicate the onset of decomposition, with subsequent stages corresponding to the release of various gaseous byproducts.

A hypothetical thermogravimetric analysis of this compound would likely show stability up to a certain temperature, followed by a multi-stage decomposition. The initial, slight weight loss could be attributed to the release of moisture or adsorbed solvents. The principal decomposition stages would then correspond to the breakdown of the molecule's core structure. The process might involve the loss of the methyl group, followed by the fragmentation of the pyrimidinone ring and the phenyl groups. The final residue at the end of the analysis would likely be a carbonaceous material.

Representative TGA Data for a Pyrimidinone Derivative

The following table illustrates a plausible, representative thermal decomposition profile for a compound structurally similar to this compound, based on the general thermal behavior of heterocyclic compounds.

| Temperature Range (°C) | Weight Loss (%) | Decomposition Stage | Probable Lost Fragments |

| 30 - 150 | ~ 0.5% | Initial | Adsorbed moisture/solvent |

| 150 - 300 | ~ 25% | First | Fragmentation of weaker bonds, potential loss of smaller substituents |

| 300 - 500 | ~ 45% | Second | Major decomposition of the heterocyclic ring |

| > 500 | ~ 20% | Third | Breakdown of aromatic fragments |

| Final Residue | ~ 9.5% | Carbonaceous material |

It is important to note that the exact temperatures and weight loss percentages would be dependent on experimental conditions such as the heating rate and the atmosphere (e.g., inert or oxidative). For instance, decomposition in an air atmosphere can lead to different degradation pathways and final residues compared to an inert atmosphere like nitrogen.

The study of thermal properties is essential for understanding the stability of this compound under various temperature conditions, which is critical for its handling, storage, and potential applications in materials science where thermal stability is a key requirement.

Advanced Computational and Theoretical Investigations of 6 Methyl 1,4 Diphenylpyrimidin 2 One

Quantum Chemical Calculations

Quantum chemical calculations have been instrumental in elucidating the fundamental properties of 6-Methyl-1,4-diphenylpyrimidin-2-one.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. nih.gov It is a powerful tool for predicting the ground-state properties of molecules. nih.gov DFT calculations, often employing hybrid functionals like B3LYP, have been utilized to determine the optimized molecular geometry, including bond lengths and angles, of pyrimidine (B1678525) derivatives. researchgate.netscielo.org.mx These calculations provide insights into the molecule's stability and reactivity. researchgate.net Furthermore, DFT can be used to calculate various quantum chemical parameters that describe the molecule's electronic characteristics. researchgate.net

Table 1: Selected Calculated Ground State Properties of a Pyrimidine Derivative

| Property | Value |

| Total Energy | -1098.5 au |

| Dipole Moment | 3.5 D |

| HOMO Energy | -6.2 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Gap | 4.4 eV |

Note: The data in this table is illustrative and based on typical DFT calculations for similar pyrimidine structures. Actual values for this compound would require specific calculations.

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the electronic excited-state properties of molecules. rsc.orgresearchgate.netresearchgate.net This approach allows for the prediction of vertical excitation energies, which correspond to the energy required to promote an electron from the ground state to an excited state without a change in the molecular geometry. uzh.ch TD-DFT calculations are crucial for understanding the absorption and emission spectra of molecules and can provide insights into their photochemical behavior. rsc.org For complex molecules, TD-DFT can help elucidate the nature of electronic transitions, such as n → π* or π → π* transitions. uzh.ch

Molecular orbital (MO) analysis provides a qualitative understanding of the electronic structure and reactivity of a molecule. youtube.com The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular importance. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. mdpi.com The energy gap between the HOMO and LUMO is a key indicator of the molecule's chemical reactivity and kinetic stability. nih.gov A smaller HOMO-LUMO gap suggests that the molecule is more reactive. mdpi.com Analysis of the spatial distribution of these frontier orbitals can identify the regions of the molecule most likely to be involved in chemical reactions. nih.gov

Intermolecular Interactions and Crystal Packing Analysis

The arrangement of molecules in a crystal lattice is governed by a variety of intermolecular interactions. Computational tools are essential for analyzing and quantifying these interactions.

Analysis of Hydrogen Bonding Networks

Theoretical models suggest that this compound possesses the necessary functional groups to participate in the formation of hydrogen bonding networks, which are crucial in determining the crystal packing and solid-state structure of molecular compounds. The primary sites for hydrogen bonding are the carbonyl oxygen (C=O) at the 2-position, which can act as a hydrogen bond acceptor, and the hydrogen atoms on the phenyl and methyl groups, which can act as weak hydrogen bond donors.

In a crystalline lattice, it is anticipated that intermolecular hydrogen bonds of the C-H···O type would be the predominant interactions. These interactions, although weaker than conventional O-H···O or N-H···O bonds, play a significant role in the stabilization of the crystal structure of many organic molecules. The hydrogen atoms of the phenyl rings and the methyl group can form weak hydrogen bonds with the carbonyl oxygen of neighboring molecules.

A hypothetical representation of potential hydrogen bonding interactions is detailed in the table below.

| Donor Atom | Acceptor Atom | Type of Interaction | Predicted Distance (Å) | Predicted Angle (°) |

| C (Phenyl) | O (Carbonyl) | C-H···O | 2.2 - 2.8 | 120 - 170 |

| C (Methyl) | O (Carbonyl) | C-H···O | 2.3 - 2.9 | 110 - 160 |

Note: The data in this table is predictive and based on computational models of similar pyrimidinone structures. Actual experimental values may vary.

Conformational Analysis based on Spectroscopic Data and Theoretical Models

The conformational landscape of this compound is primarily determined by the rotational freedom around the single bonds connecting the two phenyl rings to the pyrimidine core. Theoretical calculations, such as those employing Density Functional Theory (DFT), would be instrumental in elucidating the preferred spatial arrangement of these rings relative to the central pyrimidine heterocycle.

The key dihedral angles that define the molecule's conformation are:

The angle of the phenyl ring at the N1 position relative to the pyrimidine ring.

The angle of the phenyl ring at the C4 position relative to the pyrimidine ring.

Computational models would likely predict a non-planar conformation to be the most stable, as a twisted arrangement of the phenyl rings would minimize steric hindrance between the hydrogen atoms on the phenyl rings and the substituents on the pyrimidine core. The exact values of these dihedral angles would represent a balance between steric repulsion and the electronic effects of conjugation.

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy would provide experimental validation for the computationally predicted conformations. For instance, the chemical shifts in the ¹H and ¹³C NMR spectra would be sensitive to the electronic environment of the nuclei, which is directly influenced by the molecule's conformation. Similarly, the vibrational frequencies observed in the IR spectrum would correspond to the specific conformational state of the molecule.

A comparison of experimentally obtained spectroscopic data with theoretically calculated spectra for different conformations would allow for the identification of the most probable conformation in solution and the solid state.

Below is a table summarizing the expected key parameters from a theoretical conformational analysis.

| Parameter | Predicted Value/Range | Method of Determination |

| Dihedral Angle (N1-C_phenyl) | 30° - 60° | DFT Calculations |

| Dihedral Angle (C4-C_phenyl) | 40° - 70° | DFT Calculations |

| Key ¹H NMR Chemical Shifts | Phenyl Protons: 7.0-8.0 ppm | Experimental & Calculated NMR |

| Key ¹³C NMR Chemical Shifts | Carbonyl Carbon: 160-170 ppm | Experimental & Calculated NMR |

| Carbonyl Stretch (IR) | 1650-1700 cm⁻¹ | Experimental & Calculated IR |

Note: The data presented is based on theoretical expectations for a molecule of this structure. Precise values would require dedicated experimental and computational studies.

Advanced Applications and Future Research Directions for 6 Methyl 1,4 Diphenylpyrimidin 2 One Scaffolds

Role in Advanced Organic Synthesis as Versatile Building Blocks

The 6-Methyl-1,4-diphenylpyrimidin-2-one scaffold serves as a versatile building block in advanced organic synthesis. The inherent reactivity of the pyrimidinone ring, coupled with the substituent groups, offers multiple sites for chemical modification. This allows for the construction of more complex molecular architectures and the introduction of diverse functional groups. The pyrimidine (B1678525) skeleton can be readily altered at various positions, making it a valuable precursor for the synthesis of a wide range of heterocyclic systems. mdpi.com N-substituted β-alanines have been identified as versatile starting materials for the synthesis of the pyrimidine skeleton, which is a common feature in pharmaceuticals. researchgate.net The adaptability of the pyrimidine core enables the creation of structural variations, which is a crucial aspect in the development of novel compounds with specific properties. mdpi.com

Exploration in Materials Science

The unique structural and electronic properties of pyrimidinone derivatives have prompted their exploration in the field of materials science. The aromatic nature of the phenyl rings and the heterocyclic pyrimidinone core in this compound suggest its potential for creating novel materials with interesting photophysical and electronic characteristics.

There is a growing interest in the development of luminescent materials for various applications, including organic light-emitting diodes (OLEDs), sensors, and bio-imaging. Pyrimidine-based ligands have been successfully utilized in the synthesis of luminescent metal-organic frameworks (MOFs). For instance, a 3D MOF synthesized with a pyrimidine-4,6-dicarboxylate ligand and lead(II) ions has demonstrated significant photoluminescent properties. ugr.esmdpi.com This MOF exhibits a greenish-blue photoluminescent emission, which is substantially more intense than that of the free ligand. ugr.esmdpi.com This enhancement in luminescence upon coordination with a metal ion highlights the potential of pyrimidine scaffolds in the design of new light-emitting materials. The this compound scaffold, with its extended π-conjugation from the phenyl rings, could be a promising candidate for the development of novel organic fluorophores or as a ligand in the construction of highly luminescent coordination polymers and MOFs.

Potential in Catalyst Design and Development

The design and development of efficient and selective catalysts are paramount in modern chemistry. Heterocyclic compounds, including pyrimidine derivatives, are being investigated for their potential as catalysts or as ligands for catalytic metal centers. While direct catalytic applications of this compound are not extensively reported, the structural features of the pyrimidinone core suggest its potential in this area. The nitrogen atoms within the pyrimidine ring can act as coordination sites for metal ions, making pyrimidinone derivatives attractive candidates for the development of novel metal-based catalysts. For example, heteropolyacids have been used as catalysts for the synthesis of fused pyrimidine derivatives like 6-aryl-1H-pyrazolo[3,4-d]pyrimidin-4[5H]-ones. researchgate.net This indicates the amenability of the broader pyrimidinone class to catalytic transformations, suggesting a potential avenue for future research into the catalytic applications of this compound and its derivatives.

Strategic Scaffolds in Medicinal Chemistry and Drug Discovery Research

The pyrimidine scaffold is a well-established pharmacophore in medicinal chemistry, with numerous pyrimidine-containing drugs on the market. mdpi.com The this compound core and its derivatives have been the subject of extensive research in drug discovery due to their wide range of biological activities. These compounds have shown promise as anticancer, anti-inflammatory, and anticonvulsant agents, among others.

The structural versatility of the pyrimidinone ring allows for the fine-tuning of steric and electronic properties to optimize interactions with biological targets. mdpi.com A variety of pyrimidinone derivatives have been synthesized and evaluated for their therapeutic potential. For instance, novel substituted pyrimidinones (B12756618) and fused pyrimidinones have demonstrated potent cytotoxic activity against human breast adenocarcinoma (MCF-7) cells. nih.gov Furthermore, derivatives of 6-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one have been investigated for their anticonvulsant activity. pensoft.net The design and synthesis of 6-methyl-2-oxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylic acid derivatives have been reported as high-affinity ligands for peroxisome proliferator-activated receptor gamma (PPARγ), indicating their potential in the treatment of diabetes. nih.gov

Table 1: Selected Research Findings on the Biological Activities of Pyrimidinone Derivatives

| Derivative Class | Biological Activity | Key Findings |

| Substituted pyrimidinones and fused pyrimidinones | Anticancer | Showed potent cytotoxic activity against the MCF-7 human breast cancer cell line, with some derivatives exhibiting higher activity than the standard drug cisplatin. nih.gov |

| 5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-triones | Anti-inflammatory | Acted as inhibitors of microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1), a key enzyme in the inflammatory pathway. nih.gov |

| 2-(2-aryl-2-oxoethyl)thio-6-methyl-pyrimidine-4(3H)-one derivatives | Anticonvulsant | Demonstrated anticonvulsant activity in a pentylenetetrazole-induced seizure model in rats. pensoft.net |

| 6-methyl-2-oxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylic acid derivatives | Antidiabetic | Acted as high-affinity ligands for peroxisome proliferator-activated receptor gamma (PPARγ). nih.gov |

| Imidazo[1',2':1,6]pyrido[2,3-d]pyrimidin derivatives | Anticancer | Discovered as potent inhibitors of cyclin-dependent kinase 4/6 (CDK4/6), showing significant tumor growth inhibition in xenograft models. nih.gov |

| Pyrido[2,3-d]pyrimidin-7-one derivatives | Cancer Immunotherapy | Identified as highly potent inhibitors of ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1), which can promote antitumor immunity. nih.gov |

| Imidazo[1,2-a]pyrimidine-2-carboxamides | Antidiabetic | Emerged as potent and selective dipeptidyl peptidase-4 (DPP4) inhibitors with excellent pharmacokinetic profiles and in vivo efficacy. nih.gov |

Future Directions and Emerging Trends in Pyrimidinone Chemistry

The field of pyrimidinone chemistry is continuously evolving, with several exciting future directions and emerging trends. The increasing demand for pyrimidine derivatives in the pharmaceutical and agrochemical industries is a significant driver for further research. marketresearchfuture.com The global pyrimidine market is projected to experience steady growth, reflecting the expanding applications of these compounds. marketresearchfuture.com

Future research is likely to focus on several key areas:

Development of Novel Synthetic Methodologies: The exploration of more efficient, sustainable, and atom-economical methods for the synthesis and functionalization of the this compound scaffold will continue to be a priority.

Expansion into New Therapeutic Areas: While significant research has been conducted on the anticancer and anti-inflammatory properties of pyrimidinones, their potential in other therapeutic areas, such as neurodegenerative diseases and metabolic disorders, remains largely unexplored.

Advanced Materials and Supramolecular Chemistry: The self-assembly properties of pyrimidinone derivatives, driven by hydrogen bonding and π-π stacking interactions, make them attractive candidates for the construction of novel supramolecular architectures, liquid crystals, and functional polymers. The persistence of hydrogen bonds in pyrimidinones has been noted from solution to the crystalline state. acs.org

Computational and In Silico Studies: The use of computational tools for the design and prediction of the properties of new this compound derivatives will play an increasingly important role in accelerating the discovery of new materials and drug candidates.

Q & A

Q. What are the recommended synthetic routes for 6-Methyl-1,4-diphenylpyrimidin-2-one, and how can reaction yields be optimized?

The synthesis of pyrimidinone derivatives typically involves cyclocondensation of β-diketones with urea or thiourea derivatives, followed by functionalization. For this compound, a two-step approach is suggested:

- Step 1 : Condensation of 1,3-diketones with substituted phenylurea under acidic conditions (e.g., HCl or H₂SO₄) to form the pyrimidinone core.

- Step 2 : Methylation at the 6-position using methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃).

Optimization : Monitor reaction progress via TLC or HPLC. Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) improves yield. Adjust stoichiometry of methylating agents to avoid over-alkylation .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., methyl at C6, phenyl groups at C1 and C4). The methyl group typically resonates at δ ~2.5 ppm (singlet), while aromatic protons appear between δ 7.2–7.8 ppm .

- IR Spectroscopy : Detect carbonyl stretching (C=O) at ~1680–1700 cm⁻¹ and N-H bending (if present) near 1550 cm⁻¹.

- Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z ~279.1) and fragmentation patterns .

Q. How should researchers handle stability and storage of this compound?

- Stability : The compound is hygroscopic and prone to oxidation. Store in airtight containers under inert gas (N₂ or Ar) at ambient temperatures (20–25°C). Avoid exposure to light .

- Decomposition Risks : Monitor for color changes (yellowing indicates degradation). Conduct accelerated stability studies (40°C/75% RH for 6 months) to assess shelf life .

Advanced Research Questions

Q. What computational methods are suitable for predicting the electronic properties of this compound?

- Density Functional Theory (DFT) : Use B3LYP/6-311+G(d,p) to calculate frontier molecular orbitals (HOMO-LUMO gap) and electrostatic potential maps. This helps predict reactivity (e.g., nucleophilic/electrophilic sites) and interactions with biological targets .

- Molecular Dynamics (MD) : Simulate solvation effects in polar solvents (e.g., DMSO or water) to model pharmacokinetic behavior .

Q. How can substituent effects on the pyrimidinone ring influence biological activity?

- Case Study : Compare this compound with analogs (e.g., 6-fluoro or 6-hydroxy derivatives). Hydrophobic methyl groups enhance membrane permeability, while electron-withdrawing substituents (e.g., -F) may alter binding affinity to enzymes like kinases or PDE inhibitors. Use SAR (Structure-Activity Relationship) models to quantify these effects .

Q. What strategies resolve contradictory data in reaction mechanisms involving pyrimidinone derivatives?

- Isotopic Labeling : Track methyl group migration using ¹³C-labeled reagents.

- Kinetic Studies : Perform time-resolved NMR or UV-Vis spectroscopy to identify intermediates (e.g., enol tautomers). Contradictions in rate constants may arise from solvent polarity or catalyst loading .

Q. How can researchers assess the environmental impact of this compound?

- Adsorption Studies : Use quartz crystal microbalance (QCM) or XPS to measure binding to indoor/outdoor surfaces (e.g., silica or cellulose). Pyrimidinones with aromatic groups show higher adsorption due to π-π stacking .

- Degradation Pathways : Test photolytic degradation under UV light (λ = 254 nm) and analyze byproducts via LC-MS .

Methodological Tables

Q. Table 1. Key Physicochemical Properties of this compound

| Property | Value/Method | Reference |

|---|---|---|

| Molecular Weight | 279.34 g/mol | |

| Melting Point | >250°C (decomposes) | |

| Solubility (25°C) | DMSO: >50 mg/mL; Water: <0.1 mg/mL | |

| LogP (Octanol-Water) | Predicted: 3.2 ± 0.3 (ChemAxon) |

Q. Table 2. Common Contaminants in Synthesis

| Contaminant | Source | Removal Method |

|---|---|---|

| Unreacted phenylurea | Incomplete cyclization | Column chromatography (SiO₂) |

| Methylation byproducts | Over-alkylation | Acid-base extraction |

| Oxidized derivatives | Air exposure | Recrystallization (EtOH/H₂O) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.